Cas no 4288-84-0 (1-chloro-3-(propan-2-yloxy)propan-2-ol)
1-chloro-3-(propan-2-yloxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol, 1-chloro-3-(1-methylethoxy)-
- 1-chloro-3-propan-2-yloxypropan-2-ol
- 1-Isopropoxy-3-chloro-2-propanol
- 1-Chloro-3-(pentyloxy)-2-propanol
- 1-Chloro-3-isopropoxy-2-propanol
- 1-chloro-3-isopropoxypropan-2-ol
- 2-Propanol, 1-chloro-3-isopropoxy-
- U 25,352
- 1-chloro-3-(propan-2-yloxy)propan-2-ol
- 3-Isopropoxy-1-chloro-2-propanol
- 4288-84-0
- SCHEMBL9826879
- DTXSID50884054
- Q27253931
- 259QJ41789
- NS00121704
- AI3-61874
- NSC 31425
- CS-0238500
- 2-Propanol, 1-chloro-2-isopropoxy-
- NSC48079
- NSC 48079
- DB-191088
- EN300-1964138
- NSC-48079
- NSC31425
- AKOS006384015
- STL453778
- UNII-259QJ41789
- NSC-31425
-
- MDL: MFCD00018934
- Inchi: 1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3
- InChI Key: GQPJSBQMFFGZAU-UHFFFAOYSA-N
- SMILES: ClCC(COC(C)C)O
Computed Properties
- Exact Mass: 152.06049
- Monoisotopic Mass: 152.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 66.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.0910
- Boiling Point: 210.74°C (rough estimate)
- Refractive Index: 1.4370 (estimate)
- PSA: 29.46
1-chloro-3-(propan-2-yloxy)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964138-0.05g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 0.05g |
$312.0 | 2023-09-17 | |
| Enamine | EN300-1964138-0.1g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 0.1g |
$466.0 | 2023-09-17 | |
| Enamine | EN300-1964138-0.25g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 0.25g |
$666.0 | 2023-09-17 | |
| Enamine | EN300-1964138-0.5g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 0.5g |
$1046.0 | 2023-09-17 | |
| Enamine | EN300-1964138-1.0g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 1g |
$1343.0 | 2023-06-02 | |
| Enamine | EN300-1964138-2.5g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 2.5g |
$2631.0 | 2023-09-17 | |
| Enamine | EN300-1964138-5.0g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 5g |
$3894.0 | 2023-06-02 | |
| Enamine | EN300-1964138-10.0g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 10g |
$5774.0 | 2023-06-02 | |
| Enamine | EN300-1964138-1g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 1g |
$1343.0 | 2023-09-17 | |
| Enamine | EN300-1964138-5g |
1-chloro-3-(propan-2-yloxy)propan-2-ol |
4288-84-0 | 95% | 5g |
$3894.0 | 2023-09-17 |
1-chloro-3-(propan-2-yloxy)propan-2-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-chloro-3-(propan-2-yloxy)propan-2-ol
Comprehensive Overview of 1-chloro-3-(propan-2-yloxy)propan-2-ol (CAS No. 4288-84-0): Properties, Applications, and Industry Insights
1-chloro-3-(propan-2-yloxy)propan-2-ol, identified by its CAS number 4288-84-0, is a specialized organic compound with a unique molecular structure combining chloro and alkoxy functional groups. This chemical has garnered attention in recent years due to its versatile reactivity and potential applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. As researchers and industries increasingly focus on sustainable chemical intermediates and green chemistry alternatives, compounds like 1-chloro-3-(propan-2-yloxy)propan-2-ol are being reevaluated for their efficiency and environmental footprint.
The molecular structure of 1-chloro-3-(propan-2-yloxy)propan-2-ol features a central propan-2-ol backbone with chlorine and isopropoxy substituents, making it a valuable bifunctional building block for organic synthesis. Its reactive sites allow for nucleophilic substitutions and etherification reactions, which are critical in creating complex molecules. Recent studies highlight its potential as a precursor for biodegradable surfactants and pharmaceutical excipients, aligning with the global shift toward eco-friendly chemical processes.
In the pharmaceutical sector, CAS 4288-84-0 has been explored for its role in synthesizing chiral intermediates used in drug development. The compound's ability to form stable ether linkages makes it particularly useful for modifying drug solubility and bioavailability. With the rise of personalized medicine and targeted drug delivery systems, researchers are investigating how derivatives of 1-chloro-3-(propan-2-yloxy)propan-2-ol can enhance therapeutic efficacy while minimizing side effects.
From an industrial perspective, this compound's applications extend to the production of specialty polymers and coatings. Its dual functionality enables cross-linking reactions that improve material durability and chemical resistance. As industries prioritize high-performance materials for automotive and electronics applications, 1-chloro-3-(propan-2-yloxy)propan-2-ol offers a promising solution for formulating advanced adhesives and protective films.
Environmental considerations are also driving innovation around CAS 4288-84-0. Recent advancements in catalytic processes have reduced energy consumption during its synthesis, addressing concerns about carbon footprint reduction in chemical manufacturing. Furthermore, its potential use in water-treatment chemicals highlights its role in sustainable infrastructure development, a topic frequently searched in relation to green chemistry trends.
Quality control and analytical methods for 1-chloro-3-(propan-2-yloxy)propan-2-ol have evolved with modern techniques like HPLC-MS and NMR spectroscopy, ensuring high purity standards for research and industrial use. These advancements respond to growing demand for ultra-pure chemicals in nanotechnology and electronics manufacturing, where trace impurities can significantly impact product performance.
Looking ahead, the compound's adaptability positions it as a key player in emerging fields such as bio-based chemicals and circular economy initiatives. Researchers are exploring its integration into renewable feedstock conversion processes, which could redefine its industrial relevance. As regulatory frameworks evolve to promote safer chemical alternatives, 1-chloro-3-(propan-2-yloxy)propan-2-ol may see expanded applications in consumer products and industrial formulations.
For professionals seeking detailed technical data, the compound's physicochemical properties—including boiling point, solubility, and stability—are well-documented in scientific literature. These parameters are critical for formulators designing next-generation chemical products that meet both performance and sustainability criteria. The ongoing optimization of its synthetic routes also reflects broader industry efforts to balance cost-efficiency with environmental responsibility.
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